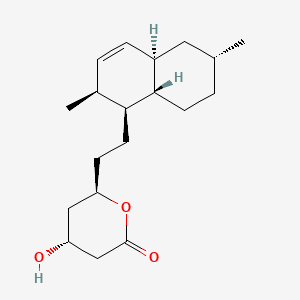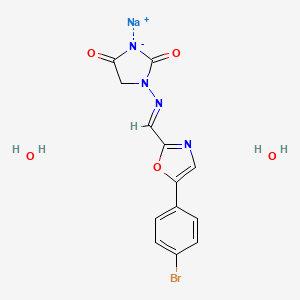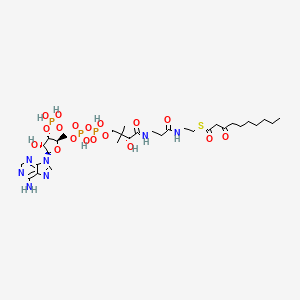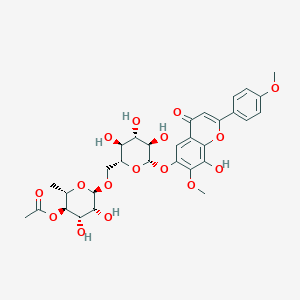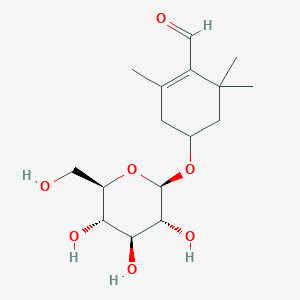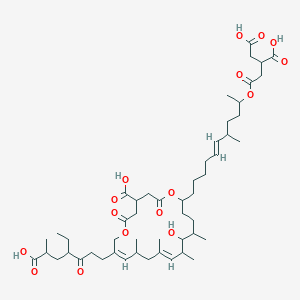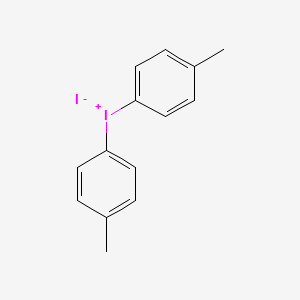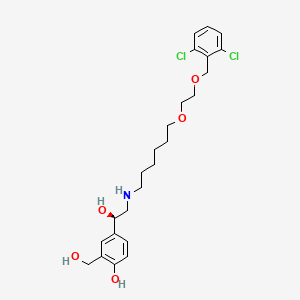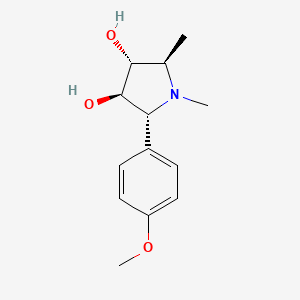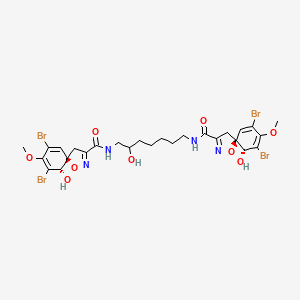
Fentonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fentonium is an aromatic ketone.
Fentonium is an atropine derivative.
Scientific Research Applications
1. Advances in Fenton Processes for Industrial Wastewater Treatment Recent advancements in Fenton processes, particularly in industrial wastewater treatment, have focused on using heterogeneous catalysts and regenerating or reusing these catalysts. Studies have concentrated on developing new materials to replace conventional iron salt Fenton catalysts, emphasizing the transition from linear to circular economy. This is vital in enhancing the lifetime of heterogeneous catalysts, understanding the pathway of catalysis in pollutant degradation, and integrating Fenton processes into full-scale treatment plants, especially when coupled with biological treatment (Ribeiro & Nunes, 2021).
2. Fenton Processes in Contaminant Removal Fenton processes, including the Electro-Fenton Process (EFP), have been instrumental in removing toxic contaminants like Chromium (VI) from aqueous solutions. The optimization of various parameters like pH, voltage, and hydrogen peroxide dosage has been key to achieving high removal efficiencies. This research demonstrates the potential of Fenton processes in effectively removing hazardous elements from water sources (Rahmani et al., 2015).
3. Modified Iron Oxides in Fenton Reactions The modification of iron oxides with other transition metals has enhanced the performance of these catalysts in Fenton oxidation systems. This modification leads to improved properties for contaminant degradation, offering effective treatment options for various recalcitrant wastewaters using Fenton oxidation systems (Pouran et al., 2014).
4. Application in Textile Effluent Treatment Fenton and photo-Fenton processes have shown high effectiveness in treating textile wastewaters. The combination of Fenton reactions with irradiation has been advantageous, especially in reducing the total organic carbon and other pollutants in these effluents. This highlights the potential of Fenton processes in addressing pollution from industrial sources (Pérez et al., 2002).
5. Iron-Free Fenton-Like Systems for Environmental Applications Non-iron Fenton catalysts, using elements with multiple redox states, have been developed to activate hydrogen peroxide under less acidic conditions. These systems, including the use of elements like chromium, cerium, copper, cobalt, manganese, and ruthenium, have shown efficiency in generating hydroxyl radicals, offering a more versatile approach to environmental remediation (Bokare & Choi, 2014).
properties
CAS RN |
34786-74-8 |
|---|---|
Molecular Formula |
C31H34NO4+ |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1 |
InChI Key |
CSYZZFNWCDOVIM-LZDKEIQCSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
melting_point |
193-194 |
Other CAS RN |
34786-74-8 |
synonyms |
FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



